molecular formula C16H21ClN4O B15288329 2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride

2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride

Cat. No.: B15288329
M. Wt: 320.82 g/mol
InChI Key: STYIZPMORRUJCL-UHFFFAOYSA-N
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Description

2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride is a complex organic compound that features a unique structure combining an imidazole ring with a tetrahydropyridoindole moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of imidazole derivatives with appropriate indole precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.

    Indole Derivatives: Compounds such as tryptophan and serotonin feature the indole moiety.

Uniqueness

What sets 2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride apart is its unique combination of the imidazole and tetrahydropyridoindole structures, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C16H21ClN4O

Molecular Weight

320.82 g/mol

IUPAC Name

2-(4,5-dihydro-1H-imidazol-5-ylmethyl)-5-methyl-3,4,4a,9b-tetrahydropyrido[4,3-b]indol-1-one;hydrochloride

InChI

InChI=1S/C16H20N4O.ClH/c1-19-13-5-3-2-4-12(13)15-14(19)6-7-20(16(15)21)9-11-8-17-10-18-11;/h2-5,10-11,14-15H,6-9H2,1H3,(H,17,18);1H

InChI Key

STYIZPMORRUJCL-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCN(C(=O)C2C3=CC=CC=C31)CC4CN=CN4.Cl

Origin of Product

United States

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